molecular formula C21H25NO6 B3013112 [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl](3,4,5-trimethoxyphenyl)methanone CAS No. 692733-13-4

[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B3013112
CAS No.: 692733-13-4
M. Wt: 387.432
InChI Key: DZARFJLMKXMFPZ-UHFFFAOYSA-N
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Description

6,7-dimethoxy-3,4-dihydroisoquinoline is a type of isoquinoline, a class of compounds that are structural analogs of certain isoquinoline alkaloids, primarily tetrahydroprotoberberines . They are of interest due to their potential biological activity .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with o-quinone methides . For example, products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .


Chemical Reactions Analysis

In the case of 6,7-dimethoxy-3,4-dihydroisoquinoline, it has been shown to react with o-quinone methides, leading to various polyaminals of heterocyclic series .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, include high melting points and thermostability . They are readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .

Scientific Research Applications

Discovery of New Alkaloids

  • A new benzylisoquinoline alkaloid, closely related to your compound of interest, was identified from the leaves of Beilschmiedia brevipes. This discovery contributes to our understanding of plant-based alkaloids and their potential applications in various fields including pharmacology and chemistry (Pudjiastuti et al., 2010).

Synthesis and Structural Analysis

  • Novel compounds were synthesized using variations of your compound as a base, demonstrating the versatility of its chemical structure in creating new molecules. These synthesized compounds were analyzed using various spectroscopic methods, which helps in understanding their potential applications (Çeti̇nkaya, 2017).

Anticancer Properties

  • Some derivatives of the compound have shown tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines. This finding is significant for cancer research, highlighting the potential of these compounds in developing new anticancer therapies (Hatano et al., 2009).

Antioxidant Properties

  • Derivatives of the compound have exhibited effective antioxidant power. This suggests that they could be promising candidates for use in various fields, including pharmacology and food science, due to their potential antioxidant properties (Çetinkaya et al., 2012).

Metabolic Studies

  • The compound has been studied for its metabolism in rats, providing insights into its pharmacokinetics and potential therapeutic uses. Understanding its metabolic pathways is crucial for drug development and safety assessments (Paek et al., 2006).

These studies collectively demonstrate the diverse applications of 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinylmethanone in scientific research, ranging from discovery of new compounds to potential therapeutic applications. The insights gained from these studies contribute to a better understanding of the compound's chemical properties and potential uses.

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-24-16-8-13-6-7-22(12-15(13)11-17(16)25-2)21(23)14-9-18(26-3)20(28-5)19(10-14)27-4/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZARFJLMKXMFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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